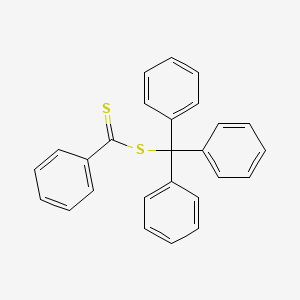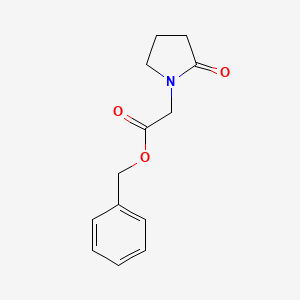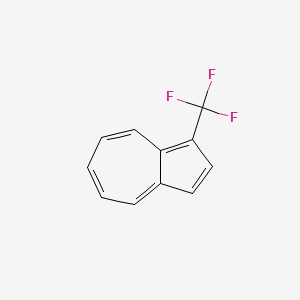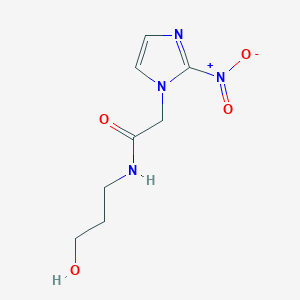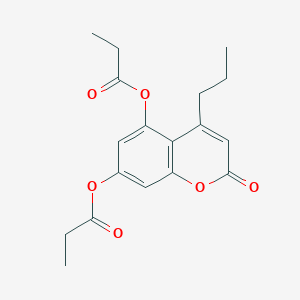
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with propyl and oxopropoxy groups. It is of interest in various fields due to its potential biological activities and applications in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2H-1-Benzopyran-2-one and appropriate alkylating agents.
Alkylation: The benzopyran core is alkylated at the 4-position using a propylating agent under basic conditions.
Esterification: The hydroxyl groups at the 5 and 7 positions are esterified with propionyl chloride in the presence of a base such as pyridine to form the oxopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxopropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- involves its interaction with molecular targets such as enzymes and receptors. The oxopropoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-propyl-: Lacks the oxopropoxy groups but has similar core structure.
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-methyl-: Similar structure but with a methyl group instead of a propyl group at the 4-position.
Uniqueness
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both propyl and oxopropoxy groups allows for diverse interactions and applications.
Propiedades
Número CAS |
174364-94-4 |
|---|---|
Fórmula molecular |
C18H20O6 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
(2-oxo-5-propanoyloxy-4-propylchromen-7-yl) propanoate |
InChI |
InChI=1S/C18H20O6/c1-4-7-11-8-17(21)24-14-10-12(22-15(19)5-2)9-13(18(11)14)23-16(20)6-3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
CKPMRZSIBCFPDU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)CC)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


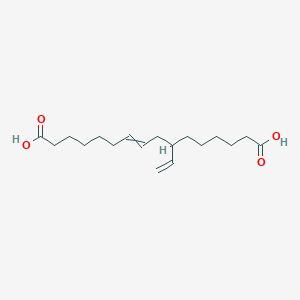
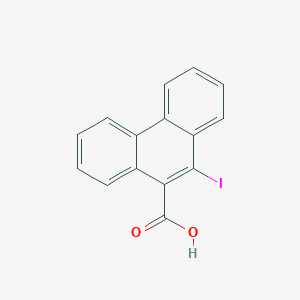
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
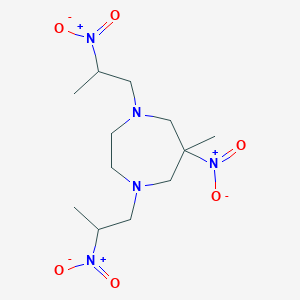
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)

![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
